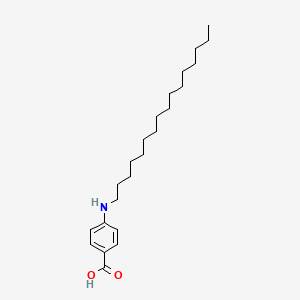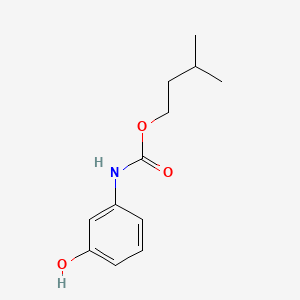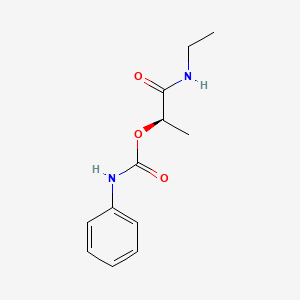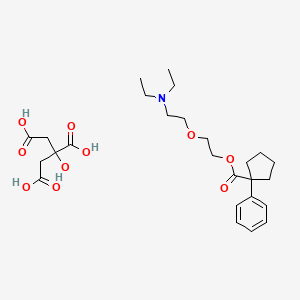
Cetaben
Übersicht
Beschreibung
Cetaben is a non-fibrate hypolipidemic agent known for its ability to reduce cholesterol and triglyceride levels. It is a unique peroxisome proliferator that operates independently of peroxisome proliferator-activated receptor alpha (PPARα). This compound has been studied for its effects on cell morphology, particularly in hepatoma cell lines, where it induces changes in Golgi morphology and vesicle movement .
Wissenschaftliche Forschungsanwendungen
Cetaben hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Peroxisomenproliferation und ihre Auswirkungen auf zelluläre Strukturen zu untersuchen.
Biologie: Untersucht wurde seine Rolle bei der Veränderung der Zellmorphologie und Vesikelverteilung in Hepatomzellinien.
Medizin: Untersucht wurde sein Potenzial als Hypolipidemium, wodurch es ein Kandidat für die Behandlung von Hyperlipidämie und verwandten Erkrankungen ist.
Industrie: Wird bei der Entwicklung neuer Hypolipidemia und als Referenzverbindung in der pharmazeutischen Forschung verwendet
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Veränderungen in der Morphologie und Verteilung zellulärer Organellen induziert, insbesondere des Golgi-Apparats und der Peroxisomen. Es erhöht die Aktivität von Peroxisomenenzymen wie Katalase, Acyl-CoA-Oxidase und Peroxisomen-Bifunktionsenzym. Diese Veränderungen werden nicht durch den Peroxisomen-Proliferator-aktivierten Rezeptor alpha vermittelt, was this compound unter den Peroxisomen-Proliferatoren einzigartig macht .
Ähnliche Verbindungen:
Clofibrat: Ein weiteres Hypolipidemium, das über den Peroxisomen-Proliferator-aktivierten Rezeptor alpha wirkt.
Fenofibrat: Ähnlich wie Clofibrat, aber mit einer anderen chemischen Struktur und einem anderen pharmakokinetischen Profil.
Gemfibrozil: Ein Fibrat-Derivat, das zur Senkung des Lipidspiegels verwendet wird.
Vergleich: this compound ist insofern einzigartig, als es nicht auf den Peroxisomen-Proliferator-aktivierten Rezeptor alpha für seine hypolipidemischen Wirkungen angewiesen ist. Dies unterscheidet es von anderen Verbindungen wie Clofibrat, Fenofibrat und Gemfibrozil, die von diesem Rezeptor abhängig sind. Darüber hinaus zeichnet sich this compound durch seine Fähigkeit aus, Veränderungen in der Golgi-Morphologie und Vesikelbewegung zu induzieren, was es von anderen Hypolipidemia unterscheidet .
Wirkmechanismus
Target of Action
Cetaben is a unique, PPARα-independent peroxisome proliferator with hypolipidemic activity . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
This compound interacts with PKC, inhibiting its activity . This interaction results in the inhibition of cholesterol synthesis in human hepatoma Hep-G2 cells , leading to a decrease in the cholesterol content within these cells .
Biochemical Pathways
This compound’s interaction with PKC affects several biochemical pathways. It leads to the proliferation of peroxisomes and induces changes in the morphology of these organelles . Peroxisomes play a crucial role in lipid metabolism, including the beta-oxidation of fatty acids. This compound also influences the cholesterol biosynthesis pathway, resulting in decreased cholesterol levels within the cell .
Pharmacokinetics (ADME Properties)
They influence how quickly the drug is absorbed into the body, how it is distributed within the tissues, how it is metabolized, and finally, how it is excreted from the body .
Result of Action
This compound’s action results in several molecular and cellular effects. It causes a fragmentation and/or condensation of Golgi cisternae and the appearance of large electron-lucent vesicles . The Golgi apparatus, demonstrated by fluorescence-lectin histochemistry, fragments after this compound treatment . These changes in cell morphology are reversible .
Biochemische Analyse
Biochemical Properties
Cetaben interacts with various biomolecules, primarily enzymes, to exert its effects. It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to decrease the cholesterol content in cells due to its inhibition of cholesterol biosynthesis . This change in intracellular cholesterol content influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits PKC, which leads to changes in the phosphorylation state of various proteins, thereby altering their activity . Additionally, this compound’s ability to decrease intracellular cholesterol content can lead to changes in the activity of various biomolecules, including enzymes and transport proteins .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change in laboratory settings. For example, it has been observed that the fragmentation and condensation of Golgi cisternae induced by this compound treatment are reversible
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, where it acts to inhibit the production of cholesterol
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cetaben kann durch eine Reihe organischer Reaktionen synthetisiert werden. Der primäre Syntheseweg beinhaltet die Reaktion von Hexadecylamin mit 4-Chlorbenzoesäure zur Bildung von 4-(Hexadecylamino)benzoesäure, welches this compound ist. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und einen Katalysator, um die Reaktion zu ermöglichen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung ähnlicher Synthesewege, aber in größerem Maßstab, hergestellt. Das Verfahren umfasst die sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung hochreiner Reagenzien, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cetaben durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Benzoesäurederivaten führen, während Reduktion reduzierte Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Clofibrate: Another hypolipidemic agent that operates through peroxisome proliferator-activated receptor alpha.
Fenofibrate: Similar to clofibrate but with a different chemical structure and pharmacokinetic profile.
Gemfibrozil: A fibric acid derivative used to lower lipid levels.
Comparison: Cetaben is unique in that it does not rely on peroxisome proliferator-activated receptor alpha for its hypolipidemic effects. This distinguishes it from other compounds like clofibrate, fenofibrate, and gemfibrozil, which do depend on this receptor. Additionally, this compound’s ability to induce changes in Golgi morphology and vesicle movement sets it apart from other hypolipidemic agents .
Eigenschaften
IUPAC Name |
4-(hexadecylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKHSSBFQDQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64059-66-1 (mono-hydrochloride salt) | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70204558 | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55986-43-1 | |
| Record name | 4-(Hexadecylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)











